REACTION_CXSMILES
|
[F:1][CH:2]([F:14])[N:3]1[CH:7]=[C:6]([C:8]#[C:9][Si](C)(C)C)[CH:5]=[N:4]1.C(=O)([O-])[O-].[K+].[K+]>CO>[F:1][CH:2]([F:14])[N:3]1[CH:7]=[C:6]([C:8]#[CH:9])[CH:5]=[N:4]1 |f:1.2.3|
|
Name
|
|
Quantity
|
413 mg
|
Type
|
reactant
|
Smiles
|
FC(N1N=CC(=C1)C#C[Si](C)(C)C)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
17 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
FILTRATION
|
Details
|
the residue was filtered in dichloromethane through a short pad of silica
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(N1N=CC(=C1)C#C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.31 mmol | |
AMOUNT: MASS | 187 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |